molecular formula C13H10N2O3 B3131427 2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester CAS No. 353504-12-8

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester

Cat. No.: B3131427
CAS No.: 353504-12-8
M. Wt: 242.23 g/mol
InChI Key: ODLWPUWHAWRXET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester involves several steps. One common synthetic route includes the esterification of 2-Furancarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically involve refluxing the mixture for several hours to achieve the desired ester . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined furan and indazole structures, which contribute to its distinct chemical and biological properties.

Biological Activity

2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester (CAS No. 353504-12-8) is a compound with a unique structural configuration that combines a furan ring with an indazole moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

  • Molecular Formula : C13H10N2O3
  • Molecular Weight : 242.23 g/mol
  • IUPAC Name : Methyl 5-(1H-indazol-3-yl)furan-2-carboxylate

Synthesis

The synthesis of this compound typically involves the esterification of 2-furancarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally require refluxing for several hours to achieve the desired product .

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit various antimicrobial properties. For instance, studies have shown that furan-based compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential therapeutic applications in treating infections .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit certain enzymes or signaling pathways critical for cancer cell growth. This mechanism could position it as a candidate for further investigation in cancer therapy .

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial Activity The compound showed some activity against MRSA with an inhibition zone measuring approximately 8 mm .
Anticancer Mechanism Investigation Research indicated potential inhibition of cell proliferation pathways; however, detailed mechanisms are still under investigation.
Comparative Analysis with Similar Compounds Compared to simpler furan derivatives, this compound's unique indazole structure may enhance its biological activity and specificity towards certain targets .

The mechanism of action for this compound is not fully understood but is believed to involve the inhibition of specific enzymes and modulation of signaling pathways related to cell growth and inflammation. Further research is necessary to delineate these pathways clearly.

Properties

IUPAC Name

methyl 5-(1H-indazol-3-yl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-17-13(16)11-7-6-10(18-11)12-8-4-2-3-5-9(8)14-15-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLWPUWHAWRXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester
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